TAS05567
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAS05567 is a novel and potent selective inhibitor of spleen tyrosine kinase. Spleen tyrosine kinase is a non-receptor cytoplasmic tyrosine kinase involved in the regulation of B-cell receptor and Fc receptor downstream signaling pathways. This compound has shown significant potential in treating autoimmune and allergic diseases by inhibiting spleen tyrosine kinase activity .
Preparation Methods
The synthesis of TAS05567 involves the preparation of 3-([(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]amino)-5-([2-(tert-butyl)-7-methyl-2H-indazol-5-yl]amino)-1,2,4-triazine-6-carboxamide. The synthetic route includes multiple steps of chemical reactions, such as amination, cyclization, and carboxamidation, under specific reaction conditions . Industrial production methods for this compound are not extensively documented, but they likely involve optimization of these synthetic routes for large-scale production.
Chemical Reactions Analysis
TAS05567 undergoes various chemical reactions, primarily involving its interaction with kinases. It is a highly selective and ATP-competitive inhibitor of spleen tyrosine kinase. The compound shows inhibition of spleen tyrosine kinase enzymatic activity with high potency and selectivity. It also inhibits other kinases such as FLT3, JAK2, KDR, and RET, but to a lesser extent . The major products formed from these reactions are the inhibited kinases, which result in the suppression of downstream signaling pathways involved in inflammatory responses.
Scientific Research Applications
TAS05567 has been extensively studied for its therapeutic potential in treating autoimmune and allergic diseases. It has shown efficacy in animal models of rheumatoid arthritis and immune thrombocytopenic purpura. The compound inhibits B-cell receptor-dependent signal transduction, Fc gamma receptor-mediated tumor necrosis factor-alpha production, and Fc epsilon receptor-mediated histamine release These properties make this compound a promising candidate for treating humoral immune-mediated inflammatory conditions
Mechanism of Action
TAS05567 exerts its effects by selectively inhibiting spleen tyrosine kinase. Spleen tyrosine kinase plays a crucial role in the activation of several immune cells, including B-cells, macrophages, and osteoclasts. By inhibiting spleen tyrosine kinase, this compound prevents the phosphorylation of downstream signaling molecules such as B-cell linker protein, phospholipase C gamma 2, and extracellular signal-regulated kinase 1/2 . This inhibition leads to the suppression of inflammatory mediator production and immune cell differentiation, thereby reducing the severity of autoimmune and allergic reactions.
Comparison with Similar Compounds
TAS05567 is unique in its high selectivity and potency as a spleen tyrosine kinase inhibitor. Similar compounds include R406, which is also a spleen tyrosine kinase inhibitor but with a broader kinase inhibition profile . Other similar compounds are FLT3, JAK2, KDR, and RET inhibitors, which also target kinases involved in immune cell signaling but with different selectivity and potency profiles . This compound’s uniqueness lies in its selective inhibition of spleen tyrosine kinase, making it a promising candidate for treating specific immune-mediated inflammatory conditions.
Properties
CAS No. |
1429038-15-2 |
---|---|
Molecular Formula |
C21H29N9O2 |
Molecular Weight |
439.52 |
IUPAC Name |
3-([(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino)-5-([2-(tert-butyl)-7-methyl-2H-indazol-5-yl]amino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C21H29N9O2/c1-11-7-13(8-12-9-30(21(2,3)4)29-16(11)12)24-19-17(18(23)31)27-28-20(26-19)25-15-5-6-32-10-14(15)22/h7-9,14-15H,5-6,10,22H2,1-4H3,(H2,23,31)(H2,24,25,26,28)/t14-,15+/m0/s1 |
InChI Key |
ATERGQQFFHVNOJ-LSDHHAIUSA-N |
SMILES |
O=C(C1=C(NC2=CC3=CN(C(C)(C)C)N=C3C(C)=C2)N=C(N[C@H]4[C@@H](N)COCC4)N=N1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAS-05567; TAS 05567; TAS05567 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.